molecular formula C9H8ClN3 B13445624 2-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyridine

2-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyridine

Cat. No.: B13445624
M. Wt: 193.63 g/mol
InChI Key: FQBGGHCGBGYUKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyridine is a heterocyclic compound that features both pyridine and imidazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloro and imidazole substituents on the pyridine ring imparts unique chemical properties to this molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-6-bromopyridine with 2-methylimidazole under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the imidazole group.

Another method involves the direct chlorination of 6-(2-methyl-1H-imidazol-1-yl)pyridine using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. This reaction is usually carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The imidazole ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

    Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Oxidation: Imidazole N-oxides.

    Reduction: Piperidine derivatives.

Scientific Research Applications

2-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyridine has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.

    Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyridine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential ligand in metalloprotein studies. Additionally, the compound can interact with nucleic acids and proteins, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-(2-ethyl-1H-imidazol-1-yl)pyridine
  • 4-Chloro-6-(2-ethyl-1H-imidazol-1-yl)-2-methylpyrimidine
  • 2-Chloro-4-methyl-6-(1-methyl-1H-imidazol-2-yl)pyrimidine

Uniqueness

2-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyridine is unique due to the specific positioning of the chloro and imidazole groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the methyl group on the imidazole ring also influences its electronic properties and steric interactions, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H8ClN3

Molecular Weight

193.63 g/mol

IUPAC Name

2-chloro-6-(2-methylimidazol-1-yl)pyridine

InChI

InChI=1S/C9H8ClN3/c1-7-11-5-6-13(7)9-4-2-3-8(10)12-9/h2-6H,1H3

InChI Key

FQBGGHCGBGYUKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=NC(=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.